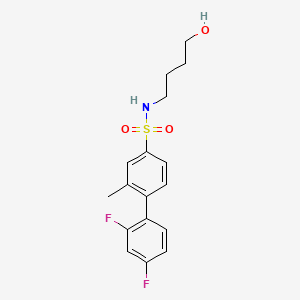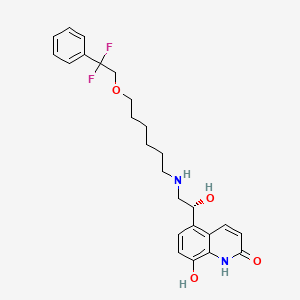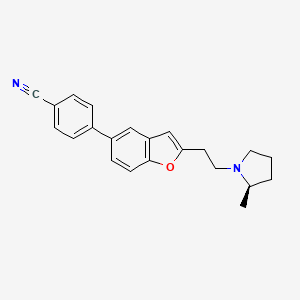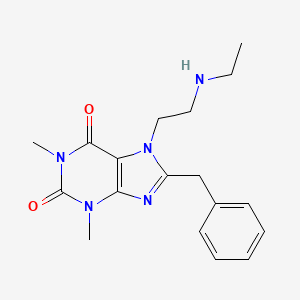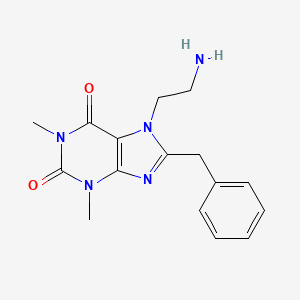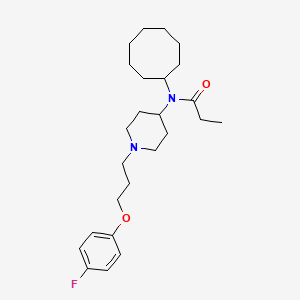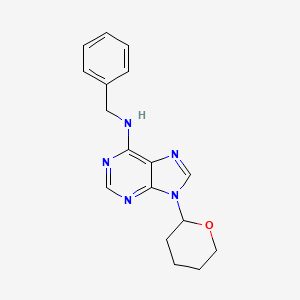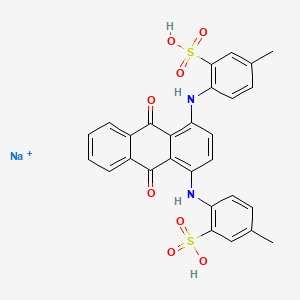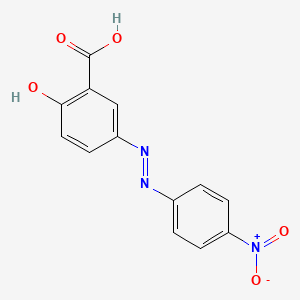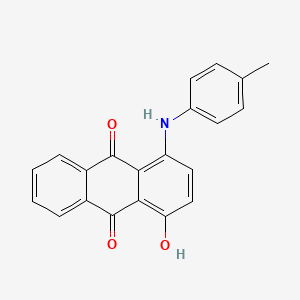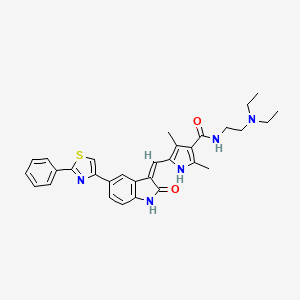
Amcasertib
Übersicht
Beschreibung
Amcasertib is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It has shown significant promise as a therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
Wissenschaftliche Forschungsanwendungen
Amcasertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.
Wirkmechanismus
Amcasertib, also known as “1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[[1,2-dihydro-2-oxo-5-(2-phenyl-4-thiazolyl)-3H-indol-3-ylidene]methyl]-2,4-dimethyl-”, is an orally administered primary class stemness kinase inhibitor .
Target of Action
This compound primarily targets NANOG and various cancer stem cell pathways . NANOG is a critical transcription factor associated with pluripotency and plays a significant role in ovarian cancer tumorigenesis .
Mode of Action
This compound interacts with its targets by specifically inhibiting serine-threonine stemness kinases . This inhibition effectively targets NANOG and various cancer stem cell pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to cancer stem cells. By inhibiting serine-threonine stemness kinases, this compound disrupts the pathways that control stem-cell replication, survival, and differentiation .
Result of Action
This compound exhibits significant antiproliferative effects and induces apoptosis in ovarian cancer and cancer stem cells . It causes G1 phase arrest and impedes colony formation . Additionally, this compound effectively inhibits spheroid growth . Notably, it demonstrates the ability to suppress invasion and migration .
Action Environment
The action environment of this compound is primarily within ovarian cancer cells and cancer stem cells . The suppression of Nanog-mediated stem cell-like features by this compound is particularly pronounced in ER-negative ovarian cancer and cancer stem cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the genetic profiles of the cancer cells .
Biochemische Analyse
Biochemical Properties
Amcasertib plays a significant role in biochemical reactions by specifically inhibiting serine-threonine stemness kinases. This inhibition targets NANOG, a critical transcription factor associated with pluripotency and cancer stem cell pathways . By inhibiting NANOG, this compound disrupts the self-renewal and proliferation of cancer stem cells, thereby reducing tumor growth and metastasis .
Cellular Effects
This compound exhibits significant antiproliferative effects on various types of cells, particularly ovarian cancer and cancer stem cells . It induces apoptosis, causes G1 phase arrest, and impedes colony formation in cancer cells . Additionally, this compound effectively inhibits spheroid growth and suppresses invasion and migration in cancer cells . These cellular effects highlight its potential as a therapeutic agent in targeting cancer stem cells and reducing tumor progression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serine-threonine stemness kinases, which are crucial for the maintenance of cancer stem cells . By targeting NANOG, this compound disrupts the signaling pathways that promote cancer stem cell self-renewal and proliferation . This inhibition leads to the induction of apoptosis and cell cycle arrest, thereby reducing tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time, demonstrating its stability and sustained antiproliferative activity . Long-term studies have shown that this compound maintains its efficacy in inhibiting cancer cell growth and inducing apoptosis . Additionally, its stability and degradation profile suggest that it can be effectively used in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits potent antiproliferative effects, while higher doses may lead to toxic or adverse effects . Studies have shown that the compound has a threshold effect, where its efficacy is maximized at specific dosages without causing significant toxicity . These findings are crucial for determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cancer cell growth and survival . By inhibiting serine-threonine stemness kinases, it affects the metabolic flux and metabolite levels within cancer cells . This disruption of metabolic pathways contributes to the compound’s antiproliferative and pro-apoptotic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation in cancer cells are critical for its therapeutic efficacy . The compound’s ability to target and accumulate in cancer stem cells enhances its potential as an anticancer agent .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and nucleus of cancer cells . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins effectively . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential .
Analyse Chemischer Reaktionen
Amcasertib undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Vergleich Mit ähnlichen Verbindungen
Amcasertib is unique in its ability to specifically target serine-threonine stemness kinases and NANOG. Similar compounds include:
BBI-503: Another stemness kinase inhibitor with similar properties.
BBI-608: Targets cancer stem cells but with a different mechanism of action.
Eigenschaften
CAS-Nummer |
1129403-56-0 |
|---|---|
Molekularformel |
C31H33N5O2S |
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17- |
InChI-Schlüssel |
QDWKGEFGLQMDAM-ULJHMMPZSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |
Isomerische SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
1129403-56-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amcasertib; BBI503; BBI-503; BB I503. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)
